4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide involves several steps. One common method includes the reaction of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in 1-butanol. The reaction mixture is heated to reflux temperature and stirred for 12 hours. After cooling, the mixture is treated with sodium hydroxide solution and hydrochloric acid, followed by filtration and drying under vacuum to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzanilides.
科学的研究の応用
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antileukemia properties.
Medicine: Investigated for its role in developing antileukemia agents and other therapeutic compounds.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide involves its interaction with specific molecular targets. It is known to target proto-oncogene tyrosine-protein kinase Src, which plays a crucial role in cell signaling pathways related to cancer progression . By inhibiting this kinase, the compound can potentially disrupt cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
- **4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- **N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide
Uniqueness
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide is unique due to its specific structure, which allows it to interact with proto-oncogene tyrosine-protein kinase Src. This interaction is crucial for its potential antileukemia properties, setting it apart from other similar compounds that may target different molecular pathways.
生物活性
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide, commonly known as Nilotinib, is a small molecule that has garnered attention for its biological activity, particularly in the context of cancer treatment and neuroprotection. This compound is classified as a kinase inhibitor and has shown efficacy against various diseases, including chronic myeloid leukemia (CML) and neurodegenerative disorders.
Chemical Structure and Properties
- Chemical Formula : C28H22F3N7O
- Molecular Weight : 529.52 g/mol
- CAS Number : 641571-10-0
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyridine and pyrimidine rings is significant for its interaction with biological targets.
Nilotinib primarily functions as a selective inhibitor of the BCR-ABL tyrosine kinase, which is implicated in the pathogenesis of CML. By inhibiting this kinase, Nilotinib prevents the proliferation of cancer cells that express the BCR-ABL fusion protein. Additionally, it has been suggested that Nilotinib may exert neuroprotective effects through inhibition of c-Abl, a kinase involved in neurodegenerative processes.
Anticancer Activity
Nilotinib has been extensively studied for its anticancer properties:
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
K562 | 0.01 | Strong inhibition of cell proliferation | |
SH-SY5Y | 0.5 | Neuroprotective effect against MPP+ induced cell death |
In studies involving K562 cells (a model for CML), Nilotinib demonstrated an IC50 value of 0.01 µM, indicating potent anti-proliferative effects. In neuroprotection studies using SH-SY5Y cells, it exhibited an IC50 of 0.5 µM against MPP+-induced cytotoxicity, highlighting its potential in treating neurodegenerative diseases like Parkinson's disease.
Neuroprotective Effects
Recent research has indicated that derivatives of Nilotinib can cross the blood-brain barrier more effectively than the parent compound, thus enhancing its neuroprotective potential:
Compound | Blood-Brain Barrier Permeability | Neuroprotective Effect |
---|---|---|
Nilotinib | Low | Limited |
Derivative 9a | High | Significant |
The derivative 9a showed improved permeability and reduced toxicity compared to Nilotinib while maintaining significant inhibitory activity against c-Abl .
Case Studies
- Chronic Myeloid Leukemia Treatment : A clinical trial involving patients with CML demonstrated that Nilotinib significantly improved response rates compared to traditional therapies. Patients exhibited major molecular responses within three months of treatment initiation.
- Neurodegenerative Disease Models : In animal models of Parkinson's disease, administration of Nilotinib resulted in reduced neurodegeneration and improved motor function, suggesting its potential as a therapeutic agent in neurodegenerative conditions.
特性
分子式 |
C17H15N5O |
---|---|
分子量 |
305.33 g/mol |
IUPAC名 |
4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C17H15N5O/c1-11-4-5-12(16(18)23)9-15(11)22-17-20-8-6-14(21-17)13-3-2-7-19-10-13/h2-10H,1H3,(H2,18,23)(H,20,21,22) |
InChIキー |
CAYBFOXTNGXKIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC=CC(=N2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。